tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561082
InChI: InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3
SMILES:
Molecular Formula: C14H15BrClNO2
Molecular Weight: 344.63 g/mol

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC16561082

Molecular Formula: C14H15BrClNO2

Molecular Weight: 344.63 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H15BrClNO2
Molecular Weight 344.63 g/mol
IUPAC Name tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate
Standard InChI InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3
Standard InChI Key XBKHBZRDYFDIMT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a substituted indole core, a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the indole nitrogen, enhancing stability during synthetic manipulations. Bromine at the 3-position and a chloromethyl group at the 6-position introduce sites for electrophilic and nucleophilic reactions, respectively .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅BrClNO₂
Molecular Weight344.63 g/mol
IUPAC Nametert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br
InChI KeyXBKHBZRDYFDIMT-UHFFFAOYSA-N

The Boc group’s steric bulk moderates reactivity at the indole nitrogen, while the bromine and chloromethyl groups enable cross-coupling and alkylation reactions, respectively .

Synthesis and Purification

Synthetic Pathways

Two primary methods dominate the synthesis of tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate:

Method 1: Sequential Functionalization

  • Starting Material: tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate.

  • Bromination: Treatment with bromine or N-bromosuccinimide (NBS) under inert atmosphere (e.g., nitrogen) at 0–25°C.

  • Workup: Quenching with aqueous sodium thiosulfate to remove excess bromine.

  • Purification: Column chromatography (hexane/ethyl acetate) yields the product in ~70% purity.

Method 2: One-Pot Alkylation-Bromination
A one-pot procedure reported by Matziari and Xie (2018) involves:

  • Reagents: Triethyl phosphonoacetate and tert-butyl 3-bromomethylindole-1-carboxylate.

  • Conditions: Room temperature, 24 hours in dimethylformamide (DMF).

  • Yield: 78% after column chromatography (hexane/CH₂Cl₂) .

Table 2: Comparison of Synthesis Methods

ParameterMethod 1Method 2
Starting Materialtert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylatetert-Butyl 3-bromomethylindole-1-carboxylate
Key ReagentBr₂ or NBSTriethyl phosphonoacetate
Reaction Time6–12 hours24 hours
Yield~70%78%

Method 2 offers higher yields and milder conditions, making it preferable for large-scale synthesis .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s dual functionality (bromine and chloromethyl groups) positions it as a critical intermediate in medicinal chemistry:

  • Suzuki-Miyaura Coupling: The bromine atom facilitates palladium-catalyzed cross-coupling with aryl boronic acids to generate biaryl structures, common in kinase inhibitors.

  • Nucleophilic Substitution: The chloromethyl group undergoes substitution with amines or thiols to yield analogs with enhanced bioavailability .

Case Study: Acrylate Derivatives

Matziari and Xie (2018) demonstrated its use in synthesizing α-substituted acrylates, a class of compounds with antitumor and anti-inflammatory properties. Reacting tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate with triethyl phosphonoacetate produced tert-butyl 3-(2-(ethoxycarbonyl)allyl)-1H-indole-1-carboxylate, a precursor to protease inhibitors .

Future Directions

Expanding Synthetic Utility

Future research could explore:

  • Photoredox Catalysis: Leveraging the bromine site for C–H functionalization under visible light.

  • Bioconjugation: Attaching fluorescent tags via the chloromethyl group for imaging studies.

Computational Modeling

Density functional theory (DFT) studies could optimize reaction pathways, reducing reliance on column chromatography .

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